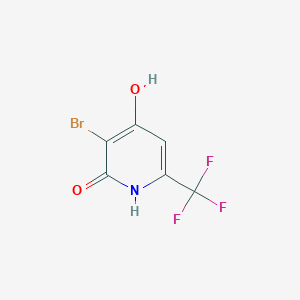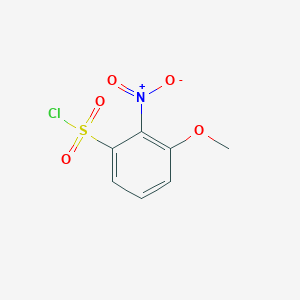![molecular formula C32H18F4O2 B1409409 (R)-3,3'-Bis(3,5-difluorofenil)-[1,1'-binaptaleno]-2,2'-diol CAS No. 1706439-53-3](/img/structure/B1409409.png)
(R)-3,3'-Bis(3,5-difluorofenil)-[1,1'-binaptaleno]-2,2'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two naphthalene rings connected by a single bond, with each naphthalene ring substituted by a 3,5-difluorophenyl group and a hydroxyl group at the 2,2’ positions.
Aplicaciones Científicas De Investigación
®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol has several applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, particularly in enantioselective reactions.
Biology: The compound can be used to study protein-ligand interactions due to its unique structural features.
Industry: It can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and reaction parameters, as well as scaling up the reaction in continuous flow reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydro derivatives with altered electronic properties.
Mecanismo De Acción
The mechanism by which ®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, coordinating to metal centers and facilitating enantioselective transformations. In biological systems, it may interact with specific proteins or enzymes, altering their activity through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Difluorophenylacetic acid
- 3,5-Difluorophenyl isocyanate
- 3,5-Difluoroacetophenone
Uniqueness
®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol is unique due to its binaphthalene core, which provides a rigid, chiral environment that is advantageous in asymmetric catalysis. The presence of multiple fluorine atoms also enhances its chemical stability and alters its electronic properties, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
3-(3,5-difluorophenyl)-1-[3-(3,5-difluorophenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18F4O2/c33-21-9-19(10-22(34)15-21)27-13-17-5-1-3-7-25(17)29(31(27)37)30-26-8-4-2-6-18(26)14-28(32(30)38)20-11-23(35)16-24(36)12-20/h1-16,37-38H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEQACAMEHRRFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC(=CC(=C5)F)F)O)O)C6=CC(=CC(=C6)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester](/img/structure/B1409335.png)


![1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride](/img/structure/B1409342.png)

![Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1409344.png)




